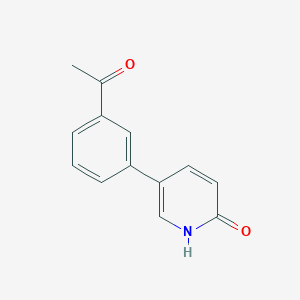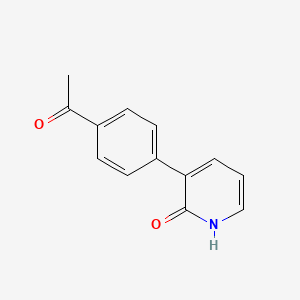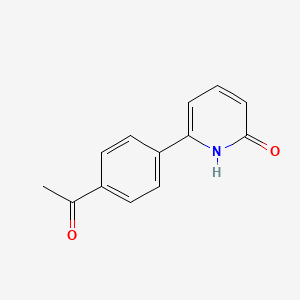
2-(4-Acetylphenyl)-3-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetylphenyl)-3-hydroxypyridine, 95% (2-APHP) is an organic compound that is widely used in the synthesis of various compounds, such as drugs, dyes, and other materials. It is a white crystalline powder with a melting point of 160°C. 2-APHP is a versatile compound that is used in a variety of applications due to its unique properties.
科学的研究の応用
2-(4-Acetylphenyl)-3-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as drugs and dyes. It is also used as a catalyst in the synthesis of polymers and other materials. Additionally, 2-(4-Acetylphenyl)-3-hydroxypyridine, 95% is used in the study of biochemical and physiological processes.
作用機序
2-(4-Acetylphenyl)-3-hydroxypyridine, 95% has a variety of mechanisms of action. It can act as an inhibitor of enzymes, such as cytochrome P450. It can also act as an agonist or antagonist of various receptors, such as opioid receptors. Additionally, 2-(4-Acetylphenyl)-3-hydroxypyridine, 95% can act as a modulator of ion channels, such as calcium channels.
Biochemical and Physiological Effects
2-(4-Acetylphenyl)-3-hydroxypyridine, 95% has a variety of biochemical and physiological effects. It can affect the activity of enzymes, receptors, and ion channels. It can also affect the metabolism of various compounds, such as drugs and hormones. Additionally, 2-(4-Acetylphenyl)-3-hydroxypyridine, 95% can affect the activity of various pathways, such as the renin-angiotensin system.
実験室実験の利点と制限
2-(4-Acetylphenyl)-3-hydroxypyridine, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is readily available. Additionally, it is a stable compound, which makes it suitable for use in a variety of experiments. However, it is also important to note that 2-(4-Acetylphenyl)-3-hydroxypyridine, 95% is a potent compound and should be handled with care.
将来の方向性
There are a number of potential future directions for 2-(4-Acetylphenyl)-3-hydroxypyridine, 95%. One possible area of research is the development of new methods for its synthesis. Additionally, further research could be conducted on its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on its use as a reagent for the synthesis of organic compounds and as a catalyst for the synthesis of polymers and other materials. Finally, further research could be conducted on its potential therapeutic applications, such as its use as an anti-inflammatory agent or as an inhibitor of enzymes.
合成法
2-(4-Acetylphenyl)-3-hydroxypyridine, 95% is synthesized by the reaction of 4-acetylphenol and hydroxypyridine. This reaction is conducted in an aqueous medium and is carried out at temperatures ranging from 80-120°C. The reaction proceeds via an aldol condensation, followed by a dehydration reaction. The product is then isolated and purified by recrystallization.
特性
IUPAC Name |
1-[4-(3-hydroxypyridin-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-4-6-11(7-5-10)13-12(16)3-2-8-14-13/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKAXAJEBAHKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682738 |
Source


|
| Record name | 1-[4-(3-Hydroxypyridin-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-43-3 |
Source


|
| Record name | 1-[4-(3-Hydroxypyridin-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














